4-(3,5-Dihydroxyphenyl)-5,11,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[10.7.0.02,10.03,7.013,18]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carasiphenol C is a natural stilbenoid compound that can be isolated from the plant Caragana sinica . Stilbenoids are a type of phenolic compound known for their diverse biological activities. Carasiphenol C has garnered attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carasiphenol C can be synthesized through various chemical reactions involving the coupling of phenolic compounds. the primary method of obtaining Carasiphenol C is through natural extraction from Caragana sinica . The extraction process typically involves solvent extraction, followed by separation and purification steps .
Industrial Production Methods: Industrial production of Carasiphenol C is not widely documented, but it generally follows the principles of large-scale extraction and purification used for other natural products. This involves the use of organic solvents like chloroform, dichloromethane, and ethyl acetate to extract the compound from plant material, followed by chromatographic techniques for purification .
Chemical Reactions Analysis
Types of Reactions: Carasiphenol C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenolic groups, potentially enhancing its antioxidant properties.
Reduction: This reaction can alter the stilbenoid structure, affecting its biological activity.
Substitution: This reaction can introduce different functional groups, modifying its chemical and biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydrostilbenoids .
Scientific Research Applications
Carasiphenol C has a wide range of scientific research applications:
Mechanism of Action
Carasiphenol C exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits pro-inflammatory cytokines and enzymes, reducing inflammation.
Anti-cancer Activity: Carasiphenol C induces apoptosis in cancer cells by modulating signaling pathways such as NF-κB and MAPK.
Comparison with Similar Compounds
Carasiphenol C is unique among stilbenoids due to its specific structure and biological activities. Similar compounds include:
Resveratrol: Known for its antioxidant and anti-inflammatory properties, resveratrol is widely studied for its health benefits.
Piceatannol: Another stilbenoid with anti-cancer and anti-inflammatory activities.
Pallidol: A dimeric stilbenoid with potent antioxidant properties.
Carasiphenol C stands out due to its unique combination of biological activities and its potential therapeutic applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(3,5-dihydroxyphenyl)-5,11,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[10.7.0.02,10.03,7.013,18]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-36-29(16-28(48)17-30(36)49)37-34(20-3-9-24(44)10-4-20)38-31(50)18-32-39(41(38)40(33)37)35(22-13-26(46)15-27(47)14-22)42(51-32)21-5-11-25(45)12-6-21/h1-18,33-35,37,40,42-50H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYJURCVVVSCHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3C(C(C4=C3C=C(C=C4O)O)C5=CC=C(C=C5)O)C6=C2C(=CC7=C6C(C(O7)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H32O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.